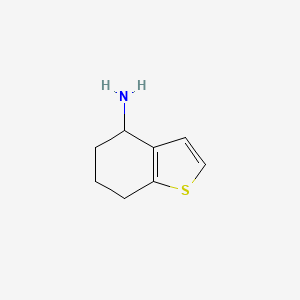

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is an organic compound with the molecular formula C8H11NS. It is a derivative of benzothiophene, characterized by the presence of an amine group at the fourth position and a tetrahydro structure, which means it has four additional hydrogen atoms compared to benzothiophene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine typically involves the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4,5,6,7-tetrahydro-1-benzothiophen-4-one.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4,5,6,7-Tetrahydro-1-benzothiophen-4-one.

Reduction: More saturated derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions including:

- Oxidation : This compound can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

- Reduction : The amine group can be reduced further with hydrogen gas in the presence of palladium catalysts.

- Nucleophilic Substitution : The amine can participate in substitution reactions with halogenating agents such as thionyl chloride.

Biological Applications

Pharmacological Potential

Research has indicated that this compound exhibits promising biological activities. It has been investigated for its:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens .

- Anticancer Activity : Recent findings suggest that it may act as a modulator for nuclear receptors involved in cancer pathways, particularly RORγt (Retinoic acid receptor-related orphan receptor gamma t) which is crucial in immune response and cancer biology .

Medicinal Applications

Therapeutic Effects

The compound has been explored for its potential therapeutic effects in treating several diseases. Its unique structure allows it to interact with specific molecular targets, modulating enzyme activity and receptor functions. For example:

- Inverse Agonists : Certain derivatives have been identified as potent inverse agonists of RORγt, which could lead to novel treatments for autoimmune diseases .

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in:

- Chemical Manufacturing : It contributes to the synthesis of dyes and pesticides due to its reactive amine group and stability under various conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Modulates RORγt pathways | |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects |

Case Study: RORγt Modulators

A recent study detailed the discovery of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of RORγt. The research involved virtual screening and molecular docking studies that highlighted the interaction between these compounds and the RORγt binding pocket. Notably, these compounds showed non-covalent interactions with key residues within the binding site, indicating their potential as therapeutic agents against diseases influenced by this receptor .

Mécanisme D'action

The exact mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophen-4-one: An oxidized form of the compound.

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine hydrochloride: A hydrochloride salt form of the compound.

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine: A similar compound with a different heteroatom (sulfur replaced by nitrogen) and an additional methyl group.

Uniqueness

This compound is unique due to its specific structure, which combines the tetrahydrobenzothiophene core with an amine group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Activité Biologique

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine (chemical formula: C8H11NS) is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the class of benzothiophenes, characterized by a tetrahydro structure and an amine group at the fourth position. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate biological pathways that are crucial in various disease processes. Notably, it exhibits potential antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Studies have explored its role in cancer therapy, particularly in modulating pathways involved in tumor growth and apoptosis. The compound has been evaluated for its effects on cancer cell lines, showing promise in inducing cell death and inhibiting proliferation .

Study on RORγt Modulators

A significant study focused on the development of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of RORγt (Retinoic acid receptor-related orphan receptor gamma t). The research involved a comprehensive drug discovery cycle that included:

- In Silico Screening : Virtual screening identified potential modulators based on structural similarity.

- Molecular Docking : This technique helped predict binding affinities and interactions with the RORγt receptor.

- In Vitro Assays : Compounds were tested for their ability to activate or inhibit RORγt signaling pathways.

Results indicated that certain derivatives exhibited IC50 values ranging from 0.5 to 5 nM, demonstrating strong binding affinity and biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Tetrahydro structure with an amine group |

| 4,5,6,7-Tetrahydro-1-benzothiophen-4-one | Oxidized form; less biological activity | Lacks the amine functionality |

| 2-Methyl-4,5,6,7-tetrahydro-1-benzothiazol-4-amine | Antimicrobial | Contains nitrogen instead of sulfur |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

- Reduction of 4,5,6,7-tetrahydro-1-benzothiophen-4-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under inert conditions to prevent oxidation.

Future Directions in Research

Ongoing research aims to further explore the therapeutic potential of this compound by:

- Optimizing Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific biological targets.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans for potential therapeutic applications.

- Mechanistic Studies : Investigating detailed mechanisms of action at the molecular level to better understand how this compound exerts its effects.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBWFYNSOJYNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400924 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58094-17-0 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.